molecular formula C10H12N4O B13637667 2-Amino-5-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol

2-Amino-5-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol

Cat. No.: B13637667
M. Wt: 204.23 g/mol
InChI Key: GFBCNRFYBADBIP-UHFFFAOYSA-N
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Description

2-Amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol is an organic compound that features a phenol group substituted with an amino group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole-3-amine with 2-hydroxy-5-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the nitro group to an amino group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced triazole compounds, and substituted phenol derivatives.

Scientific Research Applications

2-Amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
  • 2-({4-Amino-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylpropanamide
  • 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

Uniqueness

2-Amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-amino-5-(4,5-dimethyl-1,2,4-triazol-3-yl)phenol

InChI

InChI=1S/C10H12N4O/c1-6-12-13-10(14(6)2)7-3-4-8(11)9(15)5-7/h3-5,15H,11H2,1-2H3

InChI Key

GFBCNRFYBADBIP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C2=CC(=C(C=C2)N)O

Origin of Product

United States

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